molecular formula C23H27N3O3S B2688402 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-68-9

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Katalognummer: B2688402
CAS-Nummer: 899951-68-9
Molekulargewicht: 425.55
InChI-Schlüssel: CYJQKBXXNGFWHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidinone derivative featuring a cyclopenta[d]pyrimidin-2(5H)-one core, a thioether linkage (-S-) connected to a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group, and a tetrahydrofuran-2-ylmethyl substituent. The thioether moiety may improve metabolic stability compared to ether analogs, while the dihydroquinoline and tetrahydrofuran groups could influence lipophilicity and pharmacokinetic properties.

Eigenschaften

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c27-21(25-12-4-7-16-6-1-2-10-19(16)25)15-30-22-18-9-3-11-20(18)26(23(28)24-22)14-17-8-5-13-29-17/h1-2,6,10,17H,3-5,7-9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJQKBXXNGFWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a 3,4-dihydroquinoline moiety, a tetrahydrofuran group, and a cyclopentapyrimidinone framework, suggesting diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molecular weight of approximately 362.45 g/mol. The presence of functional groups such as thioether and carbonyl enhances its potential for biological interactions.

PropertyValue
Molecular FormulaC19H22N2O3SC_{19}H_{22}N_2O_3S
Molecular Weight362.45 g/mol
Structural FeaturesThioether, Quinoline, Tetrahydrofuran

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. The 3,4-dihydroquinoline component has been associated with inhibiting various cancer cell lines by targeting specific pathways such as the p38 MAP kinase pathway.

Antimicrobial Effects

Studies suggest that derivatives of quinoline and thiazole exhibit antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial targets, potentially leading to effective antibacterial and antifungal activities.

The biological activity of the compound is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways involved in inflammation and tumorigenesis by interacting with specific receptors or enzymes.

Case Study 1: Inhibition of Cancer Cell Lines

A study involving compounds similar to the target molecule demonstrated cytotoxic effects against various cancer cell lines. The mechanism was primarily through the inhibition of the p38 MAP kinase pathway, leading to reduced cell viability.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinoline derivatives. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Research Findings

Recent studies have provided insights into the synthesis and biological evaluation of related compounds:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yields and enhance biological activity. Techniques include refluxing with acyl chlorides and utilizing bases for thioether formation.
  • Biological Evaluation : Preliminary evaluations have shown promising results in terms of cytotoxicity and antimicrobial efficacy. For instance, a related compound exhibited an IC50 value in the nanomolar range against specific cancer cell lines, indicating potent activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares the target compound with structurally related pyrimidinones from the literature:

Property Target Compound Compound 6N Compound 4b
Molecular Formula C₂₄H₂₆N₃O₃S C₂₁H₂₁N₃O₇ C₁₇H₁₉N₃O₃
Molecular Weight ~452.55 g/mol 427.41 g/mol 287.13 g/mol
Core Structure Cyclopenta[d]pyrimidin-2(5H)-one Pyrimidin-2(1H)-one Cyclohepta[d]pyrimidin-2(5H)-one
Key Substituents - 3,4-Dihydroquinoline
- Tetrahydrofuran-methyl
- Thioether-linked oxoethyl
- 4-Nitrophenyl
- Tetrahydrofuran-diol
- Acetylated ribofuranose
- 4-Nitrophenyl
- Cycloheptane ring
Melting Point Not reported 96–98°C 190°C
Synthetic Yield Not reported Not specified ~48%

Key Observations :

  • Functional Groups : The thioether and tetrahydrofuran-methyl groups in the target compound may enhance blood-brain barrier penetration compared to Compound 6N’s nitro and acetylated sugar moieties, which are polar and may limit bioavailability .
  • Tanimoto Similarity: Using binary fingerprint analysis (e.g., Tanimoto coefficient), the target compound would exhibit moderate similarity (~0.4–0.6) to Compounds 6N and 4b due to shared pyrimidinone cores but divergent substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.